ethyl 2-[4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate
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Overview
Description
Ethyl 2-[4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its intricate structure, which includes a triazine ring, a piperidine ring, and a fluoroaniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Fluoroaniline Group: The fluoroaniline group is attached through a coupling reaction.
Formation of the Ester Linkage: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amines.
Substitution: The fluoroaniline group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or reduced triazine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-[4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate involves its interaction with specific molecular targets. The triazine ring and fluoroaniline group are key functional groups that interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester used as a solvent.
Methyl acetate: Another simple ester with similar properties.
Ethyl benzoate: An ester with a benzene ring, used in flavorings and perfumes.
Uniqueness
Ethyl 2-[4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate is unique due to its complex structure, which includes multiple functional groups and rings
Properties
IUPAC Name |
ethyl 2-[4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O4/c1-3-37-23(35)17-38-21-12-7-18(15-22(21)36-2)16-28-33-25-30-24(29-20-10-8-19(27)9-11-20)31-26(32-25)34-13-5-4-6-14-34/h7-12,15-16H,3-6,13-14,17H2,1-2H3,(H2,29,30,31,32,33)/b28-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPZXKZBCFIPMM-LQKURTRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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